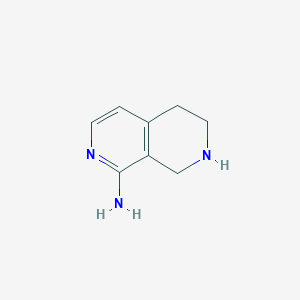

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h2,4,10H,1,3,5H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLGPUHMHFJSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795501-20-0 |

Source

|

| Record name | 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Abstract

The 5,6,7,8-tetrahydro-2,7-naphthyridine scaffold represents a class of conformationally restricted diamines of significant interest in medicinal chemistry and drug development. Its rigid structure serves as a valuable pharmacophore for exploring specific binding interactions with biological targets. This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization protocol for a key member of this family, 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine. We delve into the strategic considerations behind the synthetic design, from the construction of the core naphthyridine ring system to the critical selective reduction step. Furthermore, this document outlines a multi-technique analytical workflow required to unequivocally confirm the structure, purity, and identity of the final compound, ensuring its suitability for downstream applications in research and development.

Introduction: The Strategic Value of the Tetrahydro-2,7-Naphthyridine Core

Naphthyridines, a family of six isomeric heterocyclic compounds composed of two fused pyridine rings, are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their recurrence in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral properties.[2][3] The strategic placement of nitrogen atoms within their rigid, planar structure facilitates diverse non-covalent interactions, such as hydrogen bonding and π-stacking, with various enzymes and receptors.

The partial saturation of one of the pyridine rings to form a 5,6,7,8-tetrahydro-naphthyridine derivative introduces a three-dimensional character to the otherwise flat scaffold. This conformational constraint is a powerful tool in drug design, as it can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target. The title compound, 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine, is a prime example of this molecular design principle, merging the aromatic system of a 2,7-naphthyridine with a saturated piperidine ring, making it a compelling building block for novel therapeutic agents.

Proposed Synthetic Strategy: A Multi-Step Approach

While direct literature on the synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine is not extensively detailed, a robust and logical pathway can be constructed based on established methodologies for synthesizing substituted naphthyridines and the selective hydrogenation of heterocyclic systems.[4][5] The proposed strategy focuses on the initial construction of a functionalized 2,7-naphthyridine core, followed by a critical catalytic hydrogenation to yield the target tetrahydro derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the saturated ring. The key transformation is the selective catalytic hydrogenation of a 1-amino-2,7-naphthyridine precursor. The synthesis of this aromatic precursor is the principal challenge, which can be addressed by building the naphthyridine core from a suitably substituted pyridine starting material. This leads to the following retrosynthetic breakdown:

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves three main stages: construction of the aromatic core, functionalization with the amino group, and selective reduction. An amino-protecting group, such as tert-butyloxycarbonyl (Boc), is crucial. It prevents the primary amine from interfering with subsequent reactions and, most importantly, from poisoning the metal catalyst during the hydrogenation step.

Caption: Proposed forward synthesis workflow diagram.

Detailed Experimental Protocols

The following protocols are exemplary and should be performed by trained chemists under appropriate laboratory safety conditions.

Protocol 3.1: Synthesis of 1-Chloro-2,7-naphthyridine

This initial stage involves the construction of the naphthyridine core, often starting from pyridine derivatives, followed by chlorination to create a reactive site for amination.[2]

-

Cyclocondensation: A substituted pyridine, such as a derivative of 4-aminonicotinic acid, is reacted with a suitable three-carbon synthon like diethyl malonate under basic conditions (e.g., sodium ethoxide) to facilitate a cyclocondensation reaction, yielding the corresponding 2,7-naphthyridin-1-ol.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

Chlorination: The obtained 2,7-naphthyridin-1-ol (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq) and heated to reflux for 2-4 hours.

-

Quenching and Extraction: The mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is basified with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield 1-chloro-2,7-naphthyridine.

Protocol 3.2: Synthesis of tert-Butyl (5,6,7,8-tetrahydro-2,7-naphthyridin-1-yl)carbamate

This phase involves the introduction of a protected amine and the critical selective reduction of one pyridine ring.

-

Protected Amination: To a solution of 1-chloro-2,7-naphthyridine (1.0 eq) in an anhydrous solvent like dioxane are added tert-butyl carbamate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq). The mixture is degassed and heated under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed.

-

Purification: The crude product, tert-butyl (2,7-naphthyridin-1-yl)carbamate, is purified by flash column chromatography on silica gel.

-

Catalytic Hydrogenation: The purified Boc-protected amine (1.0 eq) is dissolved in a solvent such as methanol or acetic acid. Palladium on carbon (10% Pd/C, 10 wt%) is added to the solution. The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (50 psi) at room temperature with vigorous stirring. The use of acidic media is often key to activating the pyridine ring towards reduction.[4]

-

Filtration and Concentration: After 12-24 hours, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude Boc-protected tetrahydro-naphthyridine product.

Protocol 3.3: Deprotection to Yield Final Compound

-

Acid-mediated Deprotection: The crude product from the previous step is dissolved in dichloromethane. An excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added, and the mixture is stirred at room temperature for 1-2 hours.

-

Isolation: The solvent and excess acid are removed in vacuo. The resulting residue is triturated with diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate). The solid is collected by filtration, washed with ether, and dried to afford the final product, 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine.

In-Depth Characterization

Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques is required.

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₁N₃ |

| Exact Mass | 149.0953 |

| Monoisotopic Mass [M+H]⁺ | 150.1026 |

Data calculated based on IUPAC atomic weights.[6] The observation of the [M+H]⁺ ion at m/z 150.1026 with high mass accuracy (typically < 5 ppm) provides strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets, corresponding to the two protons on the pyridine ring.

-

Aliphatic Protons: Three sets of signals in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the -CH₂- groups at positions 5, 6, and 8 of the saturated ring. The protons at C5 and C8, being adjacent to nitrogen atoms, are expected to be shifted further downfield.

-

Amine Protons: A broad singlet for the -NH₂ group (typically δ 4.0-5.5 ppm, exchangeable with D₂O) and a broad signal for the -NH- proton of the saturated ring.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the amino group (C1) being significantly shielded or deshielded depending on resonance effects.

-

Aliphatic Carbons: Three distinct signals in the aliphatic region (δ 40-60 ppm) for the three -CH₂- groups of the tetrahydropyridine ring.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 8.0 (2H, m) | 110 - 145 |

| Aromatic C-NH₂ | - | ~155 |

| Aromatic C (quat.) | - | ~150 |

| C5-H ₂ | ~4.0 - 4.5 (2H, t) | ~45 |

| C6-H ₂ | ~2.8 - 3.2 (2H, m) | ~25 |

| C8-H ₂ | ~3.0 - 3.5 (2H, t) | ~50 |

| NH ₂ | 4.0 - 5.5 (2H, br s) | - |

| NH (ring) | 5.0 - 6.5 (1H, br s) | - |

Note: These are estimated chemical shifts based on typical values for similar heterocyclic systems. Actual values may vary.[7] 2D NMR experiments like COSY and HSQC should be performed to confirm proton-proton and proton-carbon connectivities unambiguously.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Two sharp-to-medium bands |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | One sharp-to-medium band |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, weak bands |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-to-strong bands |

| C=C, C=N Stretch (Aromatic) | 1500 - 1600 | Medium-to-strong bands |

The presence of a pair of bands in the 3300-3500 cm⁻¹ region is a characteristic signature of the primary amine.[8]

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine. By leveraging established chemical principles for naphthyridine synthesis and selective hydrogenation, a viable pathway to this valuable molecular scaffold is proposed. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a robust framework for verifying the identity, structure, and purity of the final compound. This ensures that researchers and drug development professionals can proceed with confidence in the use of this promising building block for the discovery of novel therapeutics.

References

-

Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 2016, 18(11), 2730-2733. [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 2020, 25(21), 5188. [Link]

-

Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link]

-

Derivatives of 2,7-naphthyridine: Synthesis, transformation, and bioactivity. ResearchGate. [Link]

-

Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. ResearchGate. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

-

Iridium Complexes with a Naphthyridine-Based Si,N-Ligand: Synthesis and Catalytic Activity toward Olefin Hydrogenation. Organometallics, 2022, 41(18), 2568–2575. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 2020, 85(16), 10688-10703. [Link]

-

Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions. Organic Letters, 2018, 20(15), 4539-4543. [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

-

5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine. PubChem. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

GNPS Library Spectrum CCMSLIB00000853048. GNPS. [Link]

-

1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

-

5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine. PubChem. [Link]

-

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine. LabSolutions. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Catalytic transfer hydrogenation of N2 to NH3 via a photoredox catalysis strategy. PMC. [Link]

-

Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Figure S1. The 1 H NMR spectrum of a mixture of... ResearchGate. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. nbinno.com [nbinno.com]

- 4. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine as a Pharmacophore

This technical guide details the structural, physicochemical, and synthetic profile of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine , a bicyclic pharmacophore increasingly utilized in medicinal chemistry for its ability to mimic adenine-like motifs while offering distinct solubility and vector properties.

Executive Summary

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine represents a strategic scaffold in modern drug discovery, acting as a bioisostere for tetrahydroisoquinolines and quinazolines. Its dual-nitrogen architecture—comprising a basic aliphatic amine (

Structural Analysis & Physicochemical Profile

Chemical Structure & Tautomerism

The molecule consists of a pyridine ring fused to a saturated tetrahydropyridine ring. The "1-amine" designation places the primary amino group on the pyridine ring, adjacent to the bridgehead carbon and the

-

Core Scaffold: 2,7-Naphthyridine (partially hydrogenated).

-

Key Functional Groups:

-

N-7 (Secondary Amine): Highly basic (

), serving as a solubilizing group and a handle for derivatization (e.g., reductive amination, acylation). -

N-2 (Pyridine Nitrogen): Weakly basic (

), often involved in hydrogen bond acceptance. -

C-1 Amino Group: Acts as an electron donor, increasing electron density on the pyridine ring and serving as a critical Hydrogen Bond Donor (HBD).

-

Physicochemical Properties Table

The following data represents consensus values derived from structural analogues and computational models (ACD/Labs, EPISuite).

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 149.19 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| LogP | -0.4 to 0.1 | Hydrophilic; suggests high aqueous solubility but potential permeability challenges if not substituted. |

| TPSA | ~63 Ų | Favorable for CNS penetration (if N-7 is capped/masked). |

| H-Bond Donors | 2 (Primary amine) | Critical for "hinge binding" in kinases. |

| H-Bond Acceptors | 3 (N-2, N-7, 1-NH2) | Facilitates water networks and receptor interaction. |

| pK_a (N-7) | 9.8 | Predominantly protonated at physiological pH (7.4). |

| pK_a (N-2) | 5.2 | Predominantly neutral at physiological pH. |

Synthetic Routes & Optimization

The synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine is non-trivial due to the need to differentiate the two nitrogen atoms. The most robust "Senior Scientist" approach avoids the non-selective hydrogenation of 2,7-naphthyridine. Instead, a De Novo Construction strategy is preferred, building the pyridine ring onto a protected piperidone precursor.

Primary Route: The "Piperidone Annulation" Strategy

This protocol ensures regiocontrol and allows for late-stage diversification at the N-7 position.

Protocol Overview:

-

Starting Material:

-Benzyl-4-piperidone (masks the aliphatic amine). -

Step 1: Enamine Formation: Condensation with pyrrolidine to form the enamine.

-

Step 2: Pyridine Ring Closure: Reaction with ethoxymethylene malononitrile or a similar electrophile, followed by cyclization with ammonia.

-

Step 3: Chlorination: Conversion of the resulting lactam/hydroxyl intermediate to a chloride using

. -

Step 4: Amination (

): Displacement of the chloride with ammonia or a protected amine equivalent (e.g., benzylamine followed by deprotection). -

Step 5: Deprotection: Hydrogenolysis (

) to remove the benzyl group at N-7.

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the logic flow for constructing this scaffold, highlighting the critical decision points for scale-up.

Caption: Modular synthesis from N-benzyl-4-piperidone via a 1-chloro intermediate, allowing for library generation.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 1-amino-2,7-naphthyridine motif is a privileged structure for targeting the ATP-binding site of protein kinases. It functions as a bidentate hydrogen bond partner to the kinase "hinge" region.

-

Mechanism:

-

Acceptor: The N-2 nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue.

-

Donor: The C-1 exocyclic amine (

) donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.

-

-

Advantage over Quinazoline: The saturated ring (positions 5,6,7,8) projects vectors into the solvent-exposed region or the ribose pocket, allowing for solubility-enhancing substitutions (e.g.,

-methyl,

Pharmacophore Mapping Diagram

This diagram illustrates the specific interaction points of the molecule within a theoretical binding pocket.

Caption: Bidentate binding mode of the 1-amino-2,7-naphthyridine scaffold in a typical kinase ATP pocket.

Analytical Characterization & Handling

Validated Identification Protocols

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

-

1H NMR (DMSO-d6, 400 MHz):

-

Aromatic Region: Two doublets (or singlets depending on substitution) for the pyridine protons (C-3 and C-4 H) typically around

6.5 – 8.0 ppm. -

Aliphatic Region: Distinct multiplets for the tetrahydropyridine ring. The methylene protons adjacent to N-7 appear around

2.8 – 3.5 ppm. -

Exchangeable Protons: Broad singlet for

around

-

-

Mass Spectrometry (LC-MS):

-

Expect

peak at 150.1 m/z .[1] -

Fragmentation often shows loss of

(17 Da) or retro-Diels-Alder cleavage of the saturated ring.

-

Storage and Stability

-

Oxidation Sensitivity: The secondary amine (N-7) is prone to N-oxidation or carbamate formation if exposed to air/CO2 over prolonged periods.

-

Protocol: Store as a hydrochloride or tosylate salt to enhance stability. Keep at -20°C under argon.

References

-

Review of Naphthyridine Synthesis: Litvinov, V. P. (2004). "Chemistry of Naphthyridines." Russian Chemical Reviews.

-

Synthesis of 1-Amino-2,7-naphthyridines: Matus, A., et al. (2022). "Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement." Molecules.

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

-

Tetrahydronaphthyridine Properties: PubChem Compound Summary for 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine.

-

General Synthesis of Tetrahydronaphthyridines: Shioiri, T., et al. (2000). "New Methods for the Synthesis of Naphthyridines." Heterocycles.

Sources

Therapeutic Horizons: A Technical Guide to Novel Tetrahydronaphthyridine Derivatives

Executive Summary: The Privileged Scaffold

The tetrahydronaphthyridine (THN) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike their fully aromatic naphthyridine counterparts, the tetrahydro- derivatives introduce a critical element of conformational flexibility and sp3 character (Fsp3). This structural nuance allows for more precise vectorization of substituents, enabling high-affinity interactions with deep protein pockets such as the acetylcholinesterase (AChE) gorge or the ATP-binding sites of kinases.

This guide analyzes the biological potential of novel THN derivatives, specifically focusing on 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridines in neurodegeneration and 1,2,3,4-tetrahydro-1,8-naphthyridines in oncology.

Neurotherapeutics: Multi-Target Directed Ligands (MTDLs)

The Alzheimer’s Paradigm

The most advanced application of THN derivatives lies in the treatment of Alzheimer’s Disease (AD). The "One Molecule, One Target" paradigm has largely failed in AD; therefore, novel THNs are designed as Multi-Target Directed Ligands (MTDLs) .

Mechanism of Action: Dual Binding

Novel tetrahydrobenzo[h][1,6]naphthyridine-6-chlorotacrine hybrids function by spanning the active site gorge of AChE.

-

Catalytic Anionic Site (CAS): The chlorotacrine moiety binds here, inhibiting acetylcholine hydrolysis.[1][2]

-

Peripheral Anionic Site (PAS): The THN moiety binds at the rim (PAS). This blockade prevents the AChE-induced aggregation of

-amyloid (A

Case Study: Compound 5a

A seminal study identified Compound 5a , a trimethylene-linked hybrid, as a picomolar inhibitor of human AChE.[1][2]

Table 1: Comparative Inhibitory Potency (IC

Data Source: Synthesized from structure-activity relationship studies on tetrahydrobenzo[h][1,6]naphthyridines.

Experimental Protocol: Ellman’s Assay for AChE Inhibition

To validate the activity of novel THN derivatives, the modified Ellman’s method is the gold standard.

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))

-

Substrate: Acetylthiocholine iodide (ATCh)

-

Enzyme: Recombinant human AChE (hAChE)[1]

Workflow:

-

Preparation: Dissolve THN derivatives in DMSO (stock 10 mM). Dilute serially in buffer.

-

Incubation: In a 96-well plate, add 150

L buffer, 20 -

Reaction: Add 10

L of DTNB/ATCh mixture. -

Detection: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Validation: Calculate the rate of hydrolysis (

). Percent inhibition

Oncology: Kinase Inhibition & Cell Cycle Arrest

CDK4/6 Inhibition

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold serves as a bioisostere for the pyridopyrimidine core found in approved CDK4/6 inhibitors (e.g., Palbociclib).

-

Mechanism: These derivatives competitively bind to the ATP pocket of Cyclin-Dependent Kinases 4 and 6.

-

Selectivity: The N1 and N8 nitrogens of the naphthyridine core form critical hydrogen bonds with the hinge region residues (e.g., Val96 in CDK6), while the tetrahydro- ring allows bulky substituents to occupy the solvent-exposed front pocket, enhancing selectivity over CDK2.

Visualization: CDK4/6 Signaling Pathway

The following diagram illustrates where THN derivatives intervene in the cancer cell cycle.

Figure 1: Mechanism of CDK4/6 inhibition by Tetrahydronaphthyridine (THN) derivatives, preventing Rb phosphorylation and S-phase entry.

Structure-Activity Relationship (SAR) Map

Understanding the chemical space is vital for optimization. The SAR below summarizes the "rules" for modifying the 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridine core.

Figure 2: SAR analysis of the tetrahydrobenzo[h][1,6]naphthyridine scaffold for neurodegenerative applications.

Synthesis & Validation Workflow

The synthesis of these derivatives often employs the Friedländer condensation , a robust method for constructing the naphthyridine ring system.

General Synthetic Pathway

-

Precursor Assembly: Reaction of 2-amino-3-cyano-4-picoline with cyclic ketones (e.g., cyclohexanone) in the presence of a Lewis acid (

). -

Cyclization: Formation of the tacrine-like intermediate.

-

Linker Attachment: Alkylation with

-dihaloalkanes. -

Hybridization: Coupling with the tetrahydronaphthyridine moiety.[1]

In Silico Validation (Docking)

Before synthesis, candidates should be screened using molecular docking (e.g., Schrödinger Glide or AutoDock Vina).

-

PDB ID for AD: 1EVE (Torpedo californica AChE) or 4EY7 (Human AChE).

-

PDB ID for Cancer: 2EUF (CDK6).

-

Success Metric: Binding Energy

kcal/mol and presence of

References

-

Tetrahydrobenzo[h][1,6]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer agents. Source: European Journal of Medicinal Chemistry / PubMed [Link]

-

Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor. Source: Journal of Medicinal Chemistry / PMC [Link]

-

Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors. Source: European Journal of Medicinal Chemistry / PubMed [Link]

-

Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists. Source: Journal of Medicinal Chemistry / ACS Publications [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Source: ACS Medicinal Chemistry Letters / PubMed [Link]

Sources

Methodological & Application

Protocol for the asymmetric synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffolds

Application Note: Strategic Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds

Introduction & Rationale

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for tetrahydroisoquinolines. It is a core structural motif in inhibitors of HIV-1 integrase and ROR

Despite its utility, the asymmetric construction of this scaffold is chemically challenging due to:

-

Chemistoselectivity: Differentiating between the two pyridine rings (the 1,6-relationship) during reduction.

-

Catalyst Poisoning: The strong coordinating ability of the basic nitrogens (particularly N6) toward transition metals.

-

Aromatization Driving Force: The thermodynamic stability of the fully aromatic precursor resists partial hydrogenation.

This guide details two distinct, high-fidelity protocols to access chiral 5,6,7,8-tetrahydro-1,6-naphthyridines:

-

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Dihydronaphthyridines (The "Takeda" Route).

-

Protocol B: Direct Iridium-Catalyzed Asymmetric Hydrogenation of Aromatic 1,6-Naphthyridines (The "Activation" Route).

Critical Mechanistic Insight: The "Activation" Principle[1]

Successful hydrogenation of electron-deficient N-heterocycles requires disrupting the aromaticity and preventing catalyst deactivation.

-

For Transfer Hydrogenation (Protocol A): The strategy relies on creating a dihydro intermediate first. The catalyst then performs a hydride transfer to an imine-like bond rather than attacking a fully aromatic system.

-

For Direct Hydrogenation (Protocol B): The pyridine ring is activated using an electrophile (activator).

-

Activator Role: Reacts with the basic nitrogen (N6) to form an N-acyl or N-iminium salt. This lowers the LUMO energy of the ring, facilitating hydride attack, and sterically blocks N-coordination to the metal center.

-

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Based on the synthesis of TAK-828F (J. Org. Chem. 2020)

This protocol is ideal when constructing the ring system de novo or via cyclization, where a dihydronaphthyridine intermediate can be isolated.

Reagents & Materials

| Component | Specification | Role |

| Substrate | 7,8-Dihydro-1,6-naphthyridine derivative | Precursor |

| Catalyst | RuCl | Chiral Transfer Catalyst |

| H-Source | Formic Acid / Triethylamine (5:2 azeotrope) | Hydrogen Donor |

| Solvent | Dichloromethane (DCM) or Ethyl Acetate | Reaction Medium |

| Temperature | 0 °C to Ambient | Kinetic Control |

Step-by-Step Methodology

-

Catalyst Preparation (In situ or Pre-formed):

-

Charge a reactor with

and -

Add DCM and

. Stir at 25 °C for 1 hour to generate the active 16-electron Ru-hydride species. -

Note: Commercially available RuCl can be used directly.

-

-

Reaction Initiation:

-

Dissolve the 7,8-dihydro-1,6-naphthyridine substrate in DCM (0.1 M concentration).

-

Cool the solution to 0 °C to maximize enantioselectivity.

-

Add the HCOOH/Et3N complex (5–10 equiv) slowly to control gas evolution (

). -

Add the catalyst solution (1–2 mol% loading).

-

-

Monitoring & Workup:

-

Monitor via HPLC for the disappearance of the imine peak. Reaction typically completes in 4–12 hours.

-

Quench: Add saturated

to neutralize excess formic acid. -

Extraction: Extract with DCM, wash with brine, and dry over

. -

Purification: Flash chromatography is often unnecessary if conversion is quantitative; recrystallization (e.g., from EtOH) is preferred for high optical purity (>99% ee).

-

Workflow Visualization

Figure 1: Workflow for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Protocol B: Direct Iridium-Catalyzed Hydrogenation

Adapted from general protocols for N-heterocycles (Zhou et al.)

This protocol is used when the starting material is the fully aromatic 1,6-naphthyridine. It utilizes an Iodine-promoted or Chloroformate-activated strategy to achieve partial reduction of the N6-ring.

Reagents & Materials

| Component | Specification | Role |

| Precursor | Metal Source | |

| Ligand | (S)-MeO-Biphep or (S)-SegPhos | Chiral Bisphosphine |

| Activator | Benzyl Chloroformate (Cbz-Cl) OR Iodine ( | Ring Activation |

| Solvent | Toluene or THF | Medium |

| Gas | Hydrogen ( | 600–800 psi (40–55 bar) |

Step-by-Step Methodology

-

Glovebox Preparation (Catalyst):

-

In a nitrogen-filled glovebox, mix

(0.5 mol%) and the chiral ligand (1.1 mol%) in Toluene. -

Stir for 15–30 minutes until the solution turns clear/orange (formation of the precatalyst).

-

-

Substrate Activation:

-

Option 1 (Iodine): Add

(5–10 mol%) directly to the catalyst mixture. -

Option 2 (Chloroformate): Add the 1,6-naphthyridine substrate to the autoclave vessel, followed by the catalyst solution. Then add Benzyl Chloroformate (1.1 equiv) to form the N-acyl salt in situ.

-

Recommendation: Use Chloroformate if the final product requires N-protection; use Iodine if a free amine is desired (requires basic workup).

-

-

Hydrogenation:

-

Seal the autoclave and purge with

(3 cycles). -

Pressurize to 600 psi (41 bar) .

-

Stir at room temperature (25–30 °C). Heating (>50 °C) may lead to over-reduction of the second ring.

-

Reaction time: 12–24 hours.

-

-

Workup:

-

Release pressure carefully.

-

Concentrate the solvent.

-

For Cbz-protected products: Purify via silica gel chromatography (Hexane/EtOAc).

-

For Iodine method: Treat with dilute NaOH to liberate the free base before extraction.

-

Mechanistic Cycle Visualization

Figure 2: Simplified catalytic cycle for Ir-catalyzed hydrogenation of activated N-heterocycles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by N6 | Increase Activator (Cbz-Cl) equivalents; Ensure |

| Low ee% | Background racemic hydrogenation | Lower temperature to 0 °C; Switch solvent to Toluene/DCM (non-polar solvents often boost ee). |

| Over-reduction | Reduction of the pyridine N1 ring | Stop reaction strictly at 12-16h; Monitor H2 uptake; Reduce temperature. |

| Substrate Solubility | High polarity of salt intermediate | Use Toluene/IPA mixtures or TFE (Trifluoroethanol). |

References

-

Syntheis of TAK-828F (Protocol A Source)

- Kajita, D., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." The Journal of Organic Chemistry, 85(15), 9820–9834.

-

General Ir-Catalyzed Hydrogenation (Protocol B Foundation)

- Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(5), 2557–2590.

-

Ruthenium-Catalyzed Hydrogenation of 1,5-Naphthyridines (Analogous Chemistry)

- Cui, X., et al. (2015). "Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines: Access to Chiral 1,5-Diaza-cis-decalins." Chemistry – A European Journal, 21(36), 12768–12772.

-

Biological Relevance of Naphthyridines

- Matin, M. M., et al. (2020). "Biological Activities of Naphthyridine Derivatives: A Review." Journal of Heterocyclic Chemistry.

Cell-based assays for evaluating the cytotoxicity of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine derivatives

Topic: Cell-based Assays for Evaluating the Cytotoxicity of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine Derivatives

Introduction: Unveiling the Cytotoxic Potential of Novel Naphthyridines

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine core represents a class of compounds with significant therapeutic potential, yet their interaction with biological systems, particularly their cytotoxic effects, requires thorough investigation. As with many novel small molecules, especially those with potential as kinase inhibitors, understanding their impact on cell health is a critical first step in the drug development pipeline.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of these specific derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering the user to design, execute, and interpret a robust, multi-assay cytotoxicity profile. We will explore a tiered approach, beginning with broad screening of metabolic activity and progressing to more specific assays that elucidate the mechanism of cell death, such as necrosis or apoptosis.

The Principle of Cytotoxicity Assessment: More Than Just Viability

Cell viability is a measure of the proportion of healthy, live cells in a population.[6] Cytotoxicity, a key parameter in drug discovery, is the quality of a substance to cause damage to or kill cells.[7][8] These effects can be mediated through various mechanisms, including necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed cell death). It is crucial to distinguish a cytotoxic effect (cell killing) from a cytostatic effect, where the compound merely inhibits cell proliferation without causing cell death.[9]

A comprehensive assessment relies on measuring different cellular parameters. The three most common pillars of in vitro cytotoxicity testing are:

-

Metabolic Activity: Healthy cells exhibit robust metabolic activity, particularly within the mitochondria. Assays that measure the function of mitochondrial dehydrogenases are a strong indicator of overall cell health.[10][11]

-

Membrane Integrity: The plasma membrane of a viable cell is intact. A hallmark of late-stage apoptosis or necrosis is the loss of this integrity, leading to the release of intracellular components.[12][13]

-

Apoptotic Markers: Apoptosis is a controlled process involving the activation of specific enzymes, primarily caspases, and distinct morphological changes like the externalization of phosphatidylserine (PS) on the cell membrane.[14][15]

No single assay can provide a complete picture. Therefore, a multi-assay, tiered approach is essential for generating reliable and comprehensive cytotoxicity data.

A Tiered Strategy for Cytotoxicity Profiling

We advocate a two-tiered strategy to efficiently screen compounds and then confirm their activity and elucidate their mechanism of action. This approach conserves resources while maximizing the quality of the data obtained.

Caption: Cellular targets of key cytotoxicity assays.

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis. [13][16][17]Measuring LDH activity in the supernatant provides a reliable marker for cell lysis.

-

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. [15]Caspase-3 and Caspase-7 are key executioner caspases. Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive method to quantify their activity, serving as a direct measure of apoptosis induction.

Experimental Protocols

General Cell Culture & Compound Preparation

Adherence to best practices in cell culture is paramount for obtaining reproducible results.

-

Cell Line Selection: Choose cell lines relevant to the intended therapeutic area. For general anticancer screening, lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) are commonly used. [18]* Culture Maintenance: Culture cells in the recommended medium, temperature (37°C), and CO2 concentration (typically 5%). [19]Passage cells regularly to maintain them in the logarithmic growth phase and avoid using over-confluent cultures. [20]All cell handling should be performed in a certified biological safety cabinet using aseptic techniques. [21]* Compound Preparation:

-

Prepare a high-concentration stock solution of each 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine derivative, typically 10-50 mM in 100% dimethyl sulfoxide (DMSO).

-

Create serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for the assay.

-

Crucial: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to prevent solvent-induced cytotoxicity. [20]

-

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from established methods. [22][18] Materials:

-

96-well flat-bottom tissue culture plates

-

Selected cell line

-

Complete culture medium

-

Test compounds and vehicle (DMSO)

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compounds (or vehicle control) to the respective wells.

-

Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C. Protect the plate from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay

This protocol is based on the principle of measuring LDH released from damaged cells. [17][23] Materials:

-

Cells and compounds plated and treated in a 96-well plate as described in the MTT protocol (Steps 1-4).

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix and stop solution).

-

Lysis Buffer (provided in most kits, or 1% Triton X-100) for positive control.

-

96-well flat-bottom assay plate.

-

Microplate reader (absorbance at 490 nm).

Procedure:

-

Prepare Controls: On the treatment plate, designate wells for:

-

Spontaneous LDH Release: Cells treated with vehicle only.

-

Maximum LDH Release: Cells treated with vehicle, then add Lysis Buffer 45 minutes before the end of incubation.

-

Background: Medium only.

-

-

Sample Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new flat-bottom 96-well plate.

-

Reaction: Add 50 µL of the LDH reaction mix to each well of the new plate.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Reading: Gently shake the plate and measure the absorbance at 490 nm within 1 hour.

Data Analysis and Interpretation

Calculations

MTT Assay:

-

Corrected Absorbance: Subtract the average absorbance of the "medium only" blank from all other wells.

-

Percent Viability:

-

% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100

-

LDH Assay:

-

Corrected Absorbance: Subtract the average absorbance of the "background" control from all other wells.

-

Percent Cytotoxicity:

-

% Cytotoxicity = ((Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

-

IC50 Determination

Using graphing software (e.g., GraphPad Prism), plot the Percent Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%. [24]

Integrated Data Interpretation

Summarize the quantitative data in a clear, structured table to facilitate comparison between derivatives.

| Compound ID | Cell Line | Assay Type | Endpoint (Time) | IC50 (µM) | Max Effect (%) | Inferred Mechanism |

| Derivative 1 | A549 | MTT | 48h | 5.2 | 95% Viability Loss | Cytotoxic |

| Derivative 1 | A549 | LDH | 48h | 8.1 | 88% Cytotoxicity | Membrane Damage |

| Derivative 1 | A549 | Caspase-3/7 | 24h | 6.5 | 5-fold increase | Apoptosis |

| Derivative 2 | A549 | MTT | 48h | > 100 | < 20% Viability Loss | Not Cytotoxic |

| Vehicle (DMSO) | A549 | All | 48h | N/A | < 5% Effect | No Effect |

Interpretation Example: Based on the table above, "Derivative 1" shows a potent cytotoxic effect in A549 cells with an MTT IC50 of 5.2 µM. The corresponding increase in LDH release and early activation of Caspase-3/7 strongly suggest that the compound induces cell death primarily through an apoptotic pathway, leading to secondary necrosis and membrane damage at later time points or higher concentrations. In contrast, "Derivative 2" is not considered cytotoxic under these conditions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the 96-well plate. [9] |

| Low Absorbance Signal (MTT Assay) | Too few cells; Insufficient incubation time with MTT reagent. | Optimize cell seeding density through a titration experiment. Increase MTT incubation time (up to 4 hours). [20] |

| High Background (LDH Assay) | Serum in the medium contains LDH; Cells were handled too roughly, causing lysis. | Use a serum-free medium during the final hours of treatment if possible, or use heat-inactivated serum. Handle plates gently and avoid forceful pipetting. [16] |

| Compound Interference | Compound is colored and absorbs at the assay wavelength; Compound reduces MTT non-enzymatically. | Run a "compound only" control (no cells) to check for background absorbance. If interference is suspected, switch to an orthogonal assay (e.g., an ATP-based viability assay). [20] |

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel compounds like 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine derivatives, a systematic and multi-faceted approach is essential for generating robust and meaningful data. By employing a tiered strategy that begins with a broad metabolic screen like the MTT assay and progresses to mechanistic assays such as LDH release and caspase activation, researchers can effectively determine the cytotoxic potential of their compounds and gain valuable insights into their mechanism of action. This structured approach ensures that experimental choices are driven by scientific rationale, leading to trustworthy and comprehensive cytotoxicity profiles that can confidently guide further development efforts.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.

-

Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

- Szafraniec-Szczęsny, J., et al. (2024). Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging. RSC Publishing.

- Szafraniec-Szczęsny, J., et al. (2024, December 5). Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging. RSC Publishing.

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

-

Bio-protocol. (2011, April 5). MTT Assay of Cell Numbers after Drug/Toxin Treatment. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

- Faivre, S., et al. (2007, January 15). Assessing and managing toxicities induced by kinase inhibitors. PubMed.

-

ProQuest. (n.d.). Evaluating the toxicity of selected tyrosine kinase inhibitors in HepG2 cells. Retrieved from [Link]

-

baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

- Ross, L., et al. (2008, November 15). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. PubMed.

-

baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

- Wey-Fabrizius, A. R., et al. (2014). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.

- Kato, T., et al. (2023). Apoptosis Detection Assays. PubMed.

-

ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

- Smith, J. (2025, December 19). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Journal of Applied Cell Biology.

-

National Center for Biotechnology Information. (2019, May 1). Assay Guidance Manual: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

-

BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

-

Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine. Retrieved from [Link]

-

MDPI. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.cellsignal.com [blog.cellsignal.com]

- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 14. biocompare.com [biocompare.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. tiarisbiosciences.com [tiarisbiosciences.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. atcc.org [atcc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. atcc.org [atcc.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments as a Privileged Scaffold for αVβ3 Integrin Antagonists

Introduction: Targeting αVβ3 Integrin in Disease

The integrin αVβ3, a heterodimeric transmembrane receptor, is a critical mediator of cell-matrix and cell-cell interactions. While its expression is low in quiescent endothelial cells and most normal tissues, it is significantly upregulated on activated endothelial cells during angiogenesis, on osteoclasts during bone resorption, and on various tumor cells, including melanoma, glioblastoma, and pancreatic cancer.[1][2] This differential expression makes αVβ3 a highly attractive therapeutic target for a range of pathologies, including cancer, osteoporosis, and rheumatoid arthritis.

Integrin αVβ3 recognizes the arginine-glycine-aspartic acid (RGD) sequence present in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin. Ligand binding to αVβ3 triggers downstream signaling cascades that regulate cell survival, proliferation, migration, and invasion.[3] Consequently, antagonizing αVβ3 can inhibit these pathological processes, for instance, by inducing apoptosis in angiogenic blood vessels and preventing tumor metastasis.[2]

The 5,6,7,8-tetrahydro-1,8-naphthyridine core has emerged as a promising scaffold for the design of potent and selective non-peptide αVβ3 antagonists. This heterocyclic system serves as a rigidified arginine mimetic, positioning key pharmacophoric features to effectively interact with the RGD-binding pocket on the integrin.[4][5] These small molecule antagonists offer potential advantages over peptide-based inhibitors, including improved oral bioavailability and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments in the development of αVβ3 integrin antagonists. It covers synthetic strategies, detailed protocols for in vitro and in vivo characterization, and insights into the underlying biological mechanisms.

The αVβ3 Integrin Signaling Axis

The binding of ECM ligands to αVβ3 integrin initiates a cascade of intracellular signaling events pivotal for cell adhesion, migration, and survival. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397. This phosphorylated site serves as a docking station for the Src-homology 2 (SH2) domain of Src family kinases. The resulting integrin-FAK-Src complex phosphorylates a multitude of downstream substrates, including paxillin and Crk-associated substrate (CAS), leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt cascades. These pathways ultimately modulate gene expression to promote cell proliferation and survival.

Figure 1: Simplified signaling pathway of αVβ3 integrin.

Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffolds

The synthesis of the key 5,6,7,8-tetrahydro-1,8-naphthyridine intermediate can be achieved through a multi-step sequence, often commencing from commercially available pyridine derivatives. The following protocol outlines a representative synthesis of a key building block, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, which can then be further elaborated to generate diverse antagonist libraries. This approach relies on a double Sonogashira coupling followed by a Chichibabin cyclization.[6]

Protocol 1: Synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine

Step 1: Double Sonogashira Coupling

This reaction couples two different alkynes to a di-substituted pyridine core.

-

Reagents and Materials:

-

2,5-Dibromopyridine

-

3-Butyn-1-ol

-

N-(tert-Butoxycarbonyl)-propargylamine

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

CuI (Copper(I) iodide)

-

Triethylamine (TEA)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous, degassed solvent, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

-

Add triethylamine (5.0 eq) to the reaction mixture.

-

Slowly add 3-butyn-1-ol (1.1 eq) to the mixture at room temperature and stir for 2 hours.

-

Subsequently, add N-(tert-Butoxycarbonyl)-propargylamine (1.1 eq) and continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the di-alkyne substituted pyridine intermediate.

-

Step 2: Catalytic Hydrogenation

This step reduces the alkyne functionalities to alkanes.

-

Reagents and Materials:

-

Di-alkyne substituted pyridine intermediate from Step 1

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

-

Procedure:

-

Dissolve the di-alkyne substituted pyridine in methanol or ethanol.

-

Add 10% Pd/C (10% w/w) to the solution.

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the reduced pyridine intermediate.

-

Step 3: Chichibabin Cyclization

This intramolecular cyclization forms the tetrahydronaphthyridine ring.

-

Reagents and Materials:

-

Reduced pyridine intermediate from Step 2

-

Sodium amide (NaNH₂) or another strong base

-

High-boiling point solvent (e.g., xylene or N,N-dimethylaniline)

-

-

Procedure:

-

Dissolve the reduced pyridine intermediate in the high-boiling point solvent.

-

Add sodium amide (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 130-150 °C) for several hours, monitoring the reaction progress.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the Boc-protected tetrahydronaphthyridine.

-

Step 4: Deprotection

The final step removes the Boc protecting group to yield the target amine.

-

Reagents and Materials:

-

Boc-protected tetrahydronaphthyridine from Step 3

-

Trifluoroacetic acid (TFA) or HCl in dioxane

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA (10-20 eq) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent.

-

Dry and concentrate the organic extracts to obtain the final product, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine.

-

Figure 2: Synthetic workflow for the key amine intermediate.

In Vitro Characterization of αVβ3 Antagonists

A series of in vitro assays are essential to determine the potency, selectivity, and mechanism of action of the synthesized 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives.

Protocol 2: Competitive Binding ELISA

This assay quantifies the ability of a test compound to compete with a known ligand for binding to the purified αVβ3 receptor.

-

Materials:

-

High-binding 96-well microtiter plates

-

Purified human αVβ3 integrin

-

Biotinylated vitronectin or a biotinylated RGD-containing peptide

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Test compounds (5,6,7,8-tetrahydro-1,8-naphthyridine derivatives)

-

-

Procedure:

-

Coat the wells of a 96-well plate with purified αVβ3 integrin (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of the test compounds and a known competitor (positive control) in assay buffer.

-

Add the test compounds and a fixed concentration of biotinylated vitronectin to the wells.

-

Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the log concentration of the test compounds.

-

Protocol 3: Cell Adhesion Assay

This assay measures the ability of the antagonists to inhibit cell attachment to an ECM-coated surface.

-

Materials:

-

αVβ3-expressing cells (e.g., M21 human melanoma cells, HUVECs)

-

96-well tissue culture plates

-

ECM protein (e.g., vitronectin or fibronectin)

-

Serum-free cell culture medium

-

Calcein-AM or crystal violet for cell quantification

-

Test compounds

-

-

Procedure:

-

Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Harvest αVβ3-expressing cells and resuspend them in serum-free medium.

-

Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

-

Seed the pre-incubated cells onto the ECM-coated plate (e.g., 5 x 10⁴ cells/well) and incubate for 1-2 hours at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the adherent cells. For crystal violet staining, fix the cells with methanol, stain with 0.5% crystal violet, and solubilize the dye with a detergent. For a fluorescence-based assay, incubate the cells with Calcein-AM before the final wash and read the fluorescence.

-

Determine the IC₅₀ for the inhibition of cell adhesion.

-

Protocol 4: Cell Migration (Boyden Chamber) Assay

This assay assesses the effect of the antagonists on the directional migration of cells towards a chemoattractant.

-

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)

-

αVβ3-expressing cells

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Test compounds

-

Cotton swabs

-

Staining solution (e.g., Diff-Quik or crystal violet)

-

-

Procedure:

-

(Optional) Coat the underside of the membrane with an ECM protein.

-

Place the inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

Harvest and resuspend cells in serum-free medium containing various concentrations of the test compounds.

-

Add the cell suspension to the upper chamber of the insert.

-

Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields for each membrane.

-

Quantify the inhibition of migration relative to the untreated control.

-

Figure 3: In vitro characterization workflow.

In Vivo Evaluation of αVβ3 Antagonists

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 5: Orthotopic Pancreatic Cancer Mouse Model

This model recapitulates the tumor microenvironment more accurately than subcutaneous models.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Pancreatic cancer cell line expressing luciferase (e.g., SUIT2-luc)

-

Surgical instruments for laparotomy

-

In vivo imaging system (IVIS) for bioluminescence imaging

-

Test compound formulation for in vivo administration (e.g., in saline or a suitable vehicle)

-

-

Procedure:

-

Culture and harvest the luciferase-expressing pancreatic cancer cells.

-

Anesthetize the mice and perform a small laparotomy to expose the pancreas.

-

Inject the tumor cells (e.g., 3 x 10⁵ cells in 30 µL of medium) into the pancreas.[6]

-

Suture the incision and allow the mice to recover.

-

Monitor tumor growth non-invasively using bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injections).

-

Continue to monitor tumor growth and metastasis via bioluminescence imaging throughout the study.

-

At the end of the study, sacrifice the mice, and harvest the primary tumors and metastatic lesions for weighing and histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).[6]

-

Protocol 6: Matrigel Plug Angiogenesis Assay

This assay is used to evaluate the anti-angiogenic potential of the test compounds in vivo.

-

Materials:

-

Immunocompromised mice

-

Matrigel (growth factor reduced)

-

Pro-angiogenic factors (e.g., bFGF, VEGF)

-

Test compounds

-

Syringes and needles

-

-

Procedure:

-

Thaw Matrigel on ice.

-

Mix the Matrigel with pro-angiogenic factors and the test compound (or vehicle control).

-

Subcutaneously inject the Matrigel mixture (e.g., 0.5 mL) into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After a set period (e.g., 7-14 days), sacrifice the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by measuring the hemoglobin content in the plugs (e.g., using the Drabkin method) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.[3]

-

Sources

- 1. Publications archive – RGDscience Ltd [rgdscience.com]

- 2. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-peptide alphavbeta3 antagonists. Part 6: design and synthesis of alphavbeta3 antagonists containing a pyridone or pyrazinone central scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues of naphthyridine compounds in aqueous buffers

Topic: Overcoming Solubility Issues of Naphthyridine Compounds in Aqueous Buffers

Status: Operational | Ticket ID: NAPH-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Naphthyridines (1,5-, 1,6-, 1,8-isomers) present a unique solubility challenge in drug discovery. Structurally, they are bicyclic pyridine analogs. Their poor aqueous solubility is often driven by high crystal lattice energy resulting from strong

This guide moves beyond basic "add more DMSO" advice. We will engineer a solubility system based on the thermodynamic properties of the naphthyridine scaffold, specifically targeting the disruption of intermolecular stacking and exploiting the basicity of the ring nitrogens.

Module 1: Triage & Quick Fixes (Cosolvents)

For early-stage screening where assay speed > formulation stability.

Q: My compound precipitates immediately upon dilution into PBS. Can I just increase DMSO?

A: You can, but you are fighting a losing battle against the "Crash-Out" effect. Naphthyridines are often "brick dust" molecules—high melting point, low solubility. When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the sudden change in dielectric constant causes rapid supersaturation and precipitation.

The Fix:

-

Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Create an intermediate stock (e.g., 10% DMSO in water) before the final dilution.

-

Cosolvent Switching: DMSO is not the only option. Polyethylene Glycol 400 (PEG400) often disrupts planar stacking better than DMSO for flat heteroaromatics.

Reference Table: Biological Tolerance Limits for Cosolvents

| Cosolvent | Enzyme Assay Limit | Cell-Based Assay Limit | Mechanism of Interference |

|---|---|---|---|

| DMSO | < 5% (Robust enzymes)< 1% (Sensitive) | < 0.1% (Gold Standard)< 0.5% (Max) | Denatures proteins; permeabilizes membranes; induces differentiation (e.g., HL-60 cells). |

| PEG 400 | < 10% | < 1% | Can interfere with membrane fluidity; osmotic stress. |

| Ethanol | < 2% | < 0.5% | Signal transduction interference; evaporation alters concentration.[1] |

Module 2: The "Right" Way (pH & Salt Formation)

For Lead Optimization and PK studies.

Q: Why does my naphthyridine dissolve in 0.1 N HCl but crash out at pH 7.4?

A: This is a classic pKa-dependent solubility profile. Naphthyridine ring nitrogens are weakly basic (pKa ~3–5).

-

At pH 1-2: The nitrogens are protonated (

). The ionic charge repels the molecules, preventing stacking and increasing solvation. -

At pH 7.4: The molecule is neutral (

).[2] The flat rings stack like plates (

The Engineering Solution: Salt Selection Do not rely on the free base. Convert your naphthyridine to a salt. For this scaffold, Mesylate (Methanesulfonate) is the "Magic Bullet."

-

Case Study:Gemifloxacin .[3][4][5][6] The free base is practically insoluble. The Gemifloxacin Mesylate salt is freely soluble at neutral pH (350 µg/mL).[3][4] The bulky mesylate counter-ion disrupts the crystal lattice packing more effectively than a small chloride ion.

Q: How do I screen for the right salt?

A: Perform an in situ salt screen using the "Golden Triangle" of counter-ions for basic heterocycles:

-

Mesylate (Methanesulfonic acid): Best for disrupting packing.

-

Hydrochloride (HCl): Standard, but high melting point salts may still be insoluble.

-

Tosylate (p-Toluenesulfonic acid): Good for lipophilic salts.